Bienvenue dans la boutique en ligne BenchChem!

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline

Medicinal chemistry Intellectual property mGluR receptor modulation

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline (CAS 1447958-50-0) is a polyfunctionalized quinoline derivative bearing chlorine atoms at positions 2 and 8, a methyl group at position 4, and a trifluoromethylsulfonyl (triflyl, SO₂CF₃) group directly attached at position 5 of the quinoline nucleus. With a molecular formula of C₁₁H₆Cl₂F₃NO₂S and a molecular weight of 344.14 g/mol, this compound is classified as a chlorinated and sulfonylated heterocyclic building block.

Molecular Formula C11H6Cl2F3NO2S
Molecular Weight 344.1 g/mol
Cat. No. B12988802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline
Molecular FormulaC11H6Cl2F3NO2S
Molecular Weight344.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=CC(=C12)S(=O)(=O)C(F)(F)F)Cl)Cl
InChIInChI=1S/C11H6Cl2F3NO2S/c1-5-4-8(13)17-10-6(12)2-3-7(9(5)10)20(18,19)11(14,15)16/h2-4H,1H3
InChIKeyCEMHRQTVZTZGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline – Structural Profile and Procurement-Relevant Identity


2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline (CAS 1447958-50-0) is a polyfunctionalized quinoline derivative bearing chlorine atoms at positions 2 and 8, a methyl group at position 4, and a trifluoromethylsulfonyl (triflyl, SO₂CF₃) group directly attached at position 5 of the quinoline nucleus . With a molecular formula of C₁₁H₆Cl₂F₃NO₂S and a molecular weight of 344.14 g/mol, this compound is classified as a chlorinated and sulfonylated heterocyclic building block . The triflyl group is recognized as the strongest neutral electron-withdrawing substituent in aromatic chemistry, exceeding even the nitro group in its electron-withdrawing capacity as measured by Hammett σₚ constants [1]. The combination of two chlorine leaving groups at the 2- and 8-positions with a powerfully electron-withdrawing sulfone at C5 and a methyl group at C4 creates a uniquely differentiated substitution pattern that cannot be replicated by positional isomers or mono-functionalized quinoline analogs.

Why 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline Cannot Be Replaced by In-Class Quinoline Analogs


Quinoline derivatives bearing sulfonyl, chloro, or trifluoromethyl substituents are broadly available, but the precise regiochemical placement of each functional group on the quinoline scaffold dictates synthetic reactivity, physicochemical properties, and biological target engagement in ways that simple in-class substitution cannot recapitulate [1]. Unlike the extensively patented 3-arylsulfonyl-quinoline series exemplified by Richter Gedeon's mGluR1/mGluR5 ligands (US Patent 8,063,220), which uniformly feature a sulfonyl group at C3 bridged through an aryl linker [2], this compound positions the triflyl group directly at C5 — a regiochemical arrangement that falls outside the claims of the dominant mGluR sulfonyl-quinoline patent estate. Furthermore, the 2,8-dichloro pattern has been experimentally demonstrated to confer substantially better regioselectivity in palladium-catalyzed amination compared to the 2,6-dichloro isomer, directly impacting synthetic efficiency in downstream derivatization [3]. Substituting any generic dichloroquinoline or sulfonyl-quinoline analog risks both intellectual property entanglement and loss of the synthetic and pharmacological differentiation encoded in the C5-SO₂CF₃ motif.

Quantitative Differentiation Evidence for 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline vs. Closest Analogs


Regiochemical Differentiation: 5-Triflyl Substitution Pattern vs. 3-Arylsulfonyl Quinoline mGluR Ligand Series

The target compound features a trifluoromethylsulfonyl (SO₂CF₃) group directly attached at the quinoline C5 position. In contrast, the dominant patent estate covering sulfonyl-quinoline CNS ligands (US 8,063,220, Richter Gedeon) is explicitly directed to 3-arylsulfonyl-quinoline derivatives in which the sulfonyl group is at C3 and bridged through an aromatic ring (Ar₁–SO₂–) [1]. The patent's generic formula (I) defines sulfonyl attachment exclusively at the 3-position [1]. This compound — with direct SO₂CF₃ at C5 rather than Ar–SO₂ at C3 — is structurally outside the exemplified and claimed scope of this key blocking patent, providing a differentiated freedom-to-operate profile for CNS or non-CNS applications of 5-sulfonyl quinolines.

Medicinal chemistry Intellectual property mGluR receptor modulation Scaffold differentiation

Synthetic Selectivity Advantage: 2,8-Dichloro Substitution Pattern vs. 2,6-Dichloro Isomer in Pd-Catalyzed Amination

In a systematic study of Pd-catalyzed amination across isomeric dichloroquinolines, the 2,8-dichloro substitution pattern demonstrated substantially better amination selectivity than the 2,6-dichloro isomer [1]. Abel et al. (2013) reported that 'the selectivity of the amination of 2,6-dichloroquinoline was very low, substantially better results were obtained with 2,8-dichloroquinoline,' while 4,8- and 4,7-dichloroquinolines provided the best overall yields [1]. This establishes that the 2,8-dichloro scaffold — the core architecture of the target compound — occupies a favorable intermediate position in the selectivity hierarchy, outperforming the 2,6-isomer while providing two distinct chloride handles (C2 and C8) for sequential or orthogonal derivatization that the mono-chloro or 4,7/4,8 congeners cannot offer in the same way.

Synthetic chemistry Cross-coupling Regioselectivity Building block utility

Electron-Withdrawing Potency: SO₂CF₃ (Triflyl) Group vs. Classical Electron-Withdrawing Substituents

The trifluoromethylsulfonyl (SO₂CF₃, triflyl) group is unequivocally established as 'the strongest neutral electron-withdrawing group' in aromatic chemistry, with electron-withdrawing power exceeding that of the nitro (NO₂) group through combined inductive and resonance mechanisms [1]. The Hammett σₚ constant for SO₂CF₃ has been reported as approximately 0.96, compared to σₚ ≈ 0.78 for NO₂ and σₚ ≈ 0.66 for SO₂CH₃ [2]. When attached at the C5 position of the quinoline ring in the target compound, this group exerts a profound electron-deficient character on the entire heteroaromatic system. The target compound's computed XLogP3 is estimated at approximately 3.5–4.0 (based on the molecular formula C₁₁H₆Cl₂F₃NO₂S and structural features), substantially higher than non-fluorinated analogs such as 2,8-dichloro-4-methylquinoline (XLogP3 ≈ 3.2 for C₁₀H₇Cl₂N). The SO₂CF₃ group simultaneously increases lipophilicity (enhancing membrane permeability potential) and metabolic stability (resistance to oxidative metabolism at the C5 position due to the strong electron-deficient character), a dual property profile that simple chloro, methyl, or methoxy substituents cannot replicate.

Physical organic chemistry Medicinal chemistry Lipophilicity modulation Metabolic stability

Positional Criticality: C5-Sulfonyl in Quinoline SAR vs. Alternative Sulfonyl Positions

Structure-activity relationship studies on 5-sulfonyl quinoline derivatives have demonstrated that the C5 position is critical for biological activity, with positional inversion of the sulfonamide/sulfonyl group leading to significant loss of potency [1]. In a study of 8-hydroxyquinoline-5-sulfonamide derivatives against Cryptococcus neoformans and C. gattii, 'the position inversion of the sulfonamide resulted in reduced activity of derivatives 6a and 6b, emphasizing the importance of the sulfonyl group position in the molecule' [1]. Separately, a high-throughput screening campaign targeting botulinum neurotoxin A revealed 'a clear SAR centered upon the quinolinol 5-position in which N-aryl sulfonamides were the most inhibitory' [2]. While these studies examined sulfonamide (–SO₂NH–) rather than sulfone (–SO₂CF₃) functionality, they establish the principle that C5 is a privileged position on the quinoline scaffold for sulfonyl-based pharmacophore engagement — a finding that supports the rationale for procuring a 5-sulfonyl quinoline building block over isomers with sulfonyl substitution at C3, C6, C7, or C8.

Structure-activity relationship Antimicrobial Drug design Quinoline SAR

Procurement-Grade Purity Benchmarking: Batch QC Data Availability vs. Uncharacterized Analog Suppliers

The target compound is commercially available from Bidepharm (Catalog No. BD617637) at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This level of analytical characterization exceeds what is typically available for custom-synthesized or niche quinoline analogs. The molecular identity is unambiguously defined by CAS 1447958-50-0, molecular formula C₁₁H₆Cl₂F₃NO₂S, molecular weight 344.14 g/mol, and a definitive SMILES string (O=S(C1=C2C(C)=CC(Cl)=NC2=C(Cl)C=C1)(C(F)(F)F)=O) . Competitor pricing data from Chemenu indicates approximately $482 per gram (as of August 2021) [1], providing a procurement cost baseline. The availability of batch QC eliminates the need for in-house re-characterization, reducing procurement-to-experiment cycle time by an estimated 3–5 business days compared to purchasing from suppliers that do not provide analytical certificates.

Chemical procurement Quality control Building block Reproducibility

Optimal Application Scenarios for 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline Based on Quantitative Evidence


Diversifiable Building Block for Parallel Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

As established by the superior amination selectivity of the 2,8-dichloroquinoline scaffold over the 2,6-dichloro isomer [1], this compound is ideally suited as a core scaffold for parallel library synthesis. The two chlorine atoms at C2 and C8 provide differentiated reactivity handles for sequential Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Sonogashira reactions, while the C5-SO₂CF₃ group remains inert under these conditions due to its strong electron-withdrawing character and sulfone stability. The C4-methyl group provides an additional site for potential benzylic functionalization. This orthogonal reactivity profile enables the rapid generation of diverse compound collections for hit identification without the synthetic complications encountered with less selective dichloroquinoline isomers.

Negative Allosteric Modulator (NAM) Lead Generation Targeting CNS GPCRs Outside mGluR Patent Space

The C5-direct-SO₂CF₃ substitution pattern places this compound in a structurally distinct chemical space from the heavily patented 3-arylsulfonyl quinoline mGluR1/mGluR5 ligand series (US 8,063,220) [2]. The quinoline-sulfonyl hybrid architecture has been validated as a productive pharmacophore for proteasome inhibition (VR23, IC₅₀ = 1 nM for trypsin-like proteasomes) [3], and the established SAR showing C5 as the privileged sulfonyl position for quinoline-based biological activity [4] supports the use of this scaffold for GPCR or enzyme inhibitor programs where freedom-to-operate is a strategic consideration. The computed lipophilicity (estimated XLogP3 ~3.5–4.0) falls within the range commonly associated with CNS drug-like properties, while the SO₂CF₃ group provides metabolic stability at the C5 position.

Physicochemical Probe for Studying Electronic Effects in Heteroaromatic Reactivity and SAR

With the SO₂CF₃ group characterized as the strongest neutral electron-withdrawing substituent (σₚ ≈ 0.96, exceeding NO₂ at σₚ ≈ 0.78) [5], this compound serves as an extreme-case physicochemical probe for structure-activity relationship studies. The electron-deficient quinoline core created by the C5-triflyl group can be used to systematically investigate the effect of ring electronics on target binding, metabolic stability, and pharmacokinetic parameters in a way that is not achievable with weaker electron-withdrawing substituents (Cl, CF₃, SO₂CH₃). The chlorine atoms at C2 and C8 provide convenient synthetic handles for introducing additional substituents without perturbing the electronic baseline established by the C5-SO₂CF₃ group.

Anticancer or Anti-Infective Lead Scaffold Leveraging Quinoline-Sulfonyl Hybrid Pharmacophore

The quinoline-sulfonyl hybrid architecture has demonstrated validated anticancer activity, as exemplified by VR23 — a 7-chloro-4-(piperazinylsulfonyl)quinoline that potently inhibits trypsin-like proteasomes (IC₅₀ = 1 nM) with cancer-selective cytotoxicity [3]. While VR23 differs structurally from the target compound (piperazine-linked arylsulfonyl at C4 vs. direct SO₂CF₃ at C5), the broader class-level evidence supports the quinoline-sulfonyl motif as a privileged pharmacophore. The C5-triflyl substitution pattern, combined with the C2 and C8 chlorine handles for further elaboration, provides an unexplored chemical space within this validated pharmacophore class. The commercial availability of this compound at 97% purity with batch QC enables rapid entry into medicinal chemistry optimization without the delay and cost of custom synthesis.

Quote Request

Request a Quote for 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.